PROCION BLUE H-5R

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Procion Blue H-5R is a chemical compound that is used in various applications. It is often used for dyeing cotton, viscose, wool, silk, and fabric . It is also used in scientific research . In recent studies, Procion Blue H-5R has been functionalized onto cellulose membranes for the specific removal of bilirubin .

Synthesis Analysis

The synthesis of Procion Blue H-5R involves several steps. In one study, cellulose membranes were prepared by a phase inversion technique with surface functionalized Procion Blue H-5R (PB) for bilirubin adsorption .

Molecular Structure Analysis

The molecular structure of Procion Blue H-5R is complex. It is a dark blue powder that is soluble in water . The chemical structures and morphologies of membranes were characterized by FITR, XPS, and SEM .

Chemical Reactions Analysis

The chemical reactions involving Procion Blue H-5R are complex and depend on the specific application. In the case of bilirubin adsorption, the Procion Blue H-5R was immobilized onto the cellulose membrane surfaces and reached a maximum amount of 230 mg/g membrane .

Physical And Chemical Properties Analysis

Procion Blue H-5R is a dark blue powder. Its solubility in water at 50 °C is 30g/L. The aqueous solution is purplish blue, and the color is unchanged by adding 1mol/L sodium hydroxide .

Scientific Research Applications

Specific Removal of Bilirubin

Procion Blue H-5R has been used in the specific removal of bilirubin, which is essential for the treatment of hyperbilirubinemia . In a study, cellulose membranes were prepared by a phase inversion technique with surface functionalized Procion Blue H-5R for bilirubin adsorption .

The chemical structures and morphologies of the membranes were characterized by FITR, XPS, and SEM. The immobilized Procion Blue H-5R amounts of membranes were investigated. Moreover, the effects of immobilized Procion Blue H-5R amounts, initial concentration of bilirubin, NaCl concentration, pH value, recycle numbers, and BSA concentration on the adsorption capability of Procion Blue H-5R-immobilized cellulose membrane to bilirubin were studied .

Results showed that Procion Blue H-5R was immobilized onto the cellulose membrane surfaces and reached a maximum amount of 230 mg/g membrane. The bilirubin adsorption isotherm fitted the Langmuir model well . Furthermore, the Procion Blue H-5R-immobilized membrane could specifically adsorb bilirubin in BSA/bilirubin mixed solution and bilirubin adsorption capacity reached 26 mg/g at pH 9.5 . The membrane showed excellent reusability that the adsorption capability of bilirubin decreased 1.3% after 3 adsorption–desorption cycles .

This work indicated that Procion Blue H-5R can be expected as a ligand for the specific removal of bilirubin .

Mechanism of Action

Target of Action

Procion Blue H-5R (PB) primarily targets bilirubin , a degradation product of hemoglobin . Bilirubin is an endogenous toxin, and its specific removal is essential to cure hyperbilirubinemia .

Mode of Action

PB is immobilized onto the surfaces of cellulose membranes prepared by a phase inversion technique . The immobilized PB interacts with bilirubin, adsorbing it from the solution . The amount of PB immobilized on the membranes affects the adsorption capability of the membrane to bilirubin .

Biochemical Pathways

The specific interaction between PB and bilirubin leads to the removal of bilirubin from the system . This process aids in the treatment of hyperbilirubinemia, a condition characterized by an excess of bilirubin in the blood .

Pharmacokinetics

The amount of pb immobilized on the membranes and the initial concentration of bilirubin in the solution are factors that influence the adsorption capability of the pb-immobilized cellulose membrane .

Result of Action

The result of PB’s action is the specific adsorption of bilirubin. The PB-immobilized membrane can specifically adsorb bilirubin in a BSA/bilirubin mixed solution . The bilirubin adsorption capacity reaches 26 mg/g at pH 9.5 . The membrane also shows excellent reusability, with the adsorption capability of bilirubin decreasing only 1.3% after 3 adsorption-desorption cycles .

Action Environment

The action of PB is influenced by several environmental factors. The effects of the immobilized PB amounts, the initial concentration of bilirubin, NaCl concentration, pH value, and BSA concentration on the adsorption capability of the PB-immobilized cellulose membrane to bilirubin have been investigated . Furthermore, bilirubin is easily destroyed by exposure to direct sunlight and oxidized in alkaline solution . Therefore, all adsorption experiments are carried out in a dark room .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Procion Blue H-5R involves the reaction of 2-naphthol-3,6-disulfonic acid with 4,4'-dichlorobenzophenone followed by coupling with N,N-dimethylaniline. The resulting compound is then diazotized and coupled with 2,4-dichloro-6-nitrophenol.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "4,4'-dichlorobenzophenone", "N,N-dimethylaniline", "sodium nitrite", "hydrochloric acid", "2,4-dichloro-6-nitrophenol", "sodium hydroxide", "sodium carbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol-3,6-disulfonic acid (10 g) in water (100 mL) and add sodium hydroxide (10 g). Heat the mixture to 90-100°C.", "Step 2: Add 4,4'-dichlorobenzophenone (10 g) to the mixture and continue heating for 2 hours.", "Step 3: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 4: Dissolve the solid in N,N-dimethylaniline (50 mL) and add hydrochloric acid (10 mL).", "Step 5: Add sodium nitrite (5 g) to the mixture and stir for 30 minutes.", "Step 6: Add 2,4-dichloro-6-nitrophenol (10 g) to the mixture and stir for 2 hours.", "Step 7: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 8: Dissolve the solid in sodium hydroxide solution (10%) and heat to 70-80°C for 30 minutes.", "Step 9: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 10: Dissolve the solid in sodium carbonate solution (10%) and heat to 70-80°C for 30 minutes.", "Step 11: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 12: Recrystallize the solid from water to obtain Procion Blue H-5R." ] } | |

CAS RN |

12236-84-9 |

Product Name |

PROCION BLUE H-5R |

Molecular Formula |

C29H14ClN7O14S4.Cu.4Na |

Molecular Weight |

868.05 |

Origin of Product |

United States |

Q & A

Q1: How does Procion Blue H-5R interact with its target and what are the downstream effects?

A1: Procion Blue H-5R is a dye that exhibits affinity for specific proteins. In one study, it was used to functionalize a cellulose membrane for the specific removal of bilirubin []. This suggests that Procion Blue H-5R interacts with bilirubin through a mechanism that may involve electrostatic interactions, hydrogen bonding, or hydrophobic interactions, leading to its selective removal from a solution.

Q2: Are there any notable differences in how Procion Blue H-5R interacts with enzymes from different species?

A2: Yes, research suggests there might be differences in the interaction. While Procion Blue H-5R was successfully used to purify 6-phosphofructokinase from Pichia pastoris, aqueous two-phase affinity partitioning with a similar dye, Cibacron Blue F3G-A, did not indicate significant structural differences in the nucleotide binding sites of the 6-phosphofructokinases from Pichia pastoris and Saccharomyces cerevisiae []. This implies that the specific interactions between Procion Blue H-5R and target proteins may vary across different species, even for functionally similar enzymes. Further research is needed to fully characterize these interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

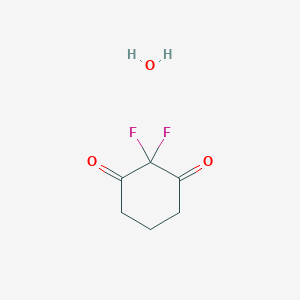

![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)